N,N-Diethyl-3-[2-(trimethylsilyl)ethenyl]non-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-3-[2-(trimethylsilyl)ethenyl]non-2-enamide is a synthetic organic compound characterized by the presence of a trimethylsilyl group and a non-2-enamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-3-[2-(trimethylsilyl)ethenyl]non-2-enamide can be achieved through several methods. One common approach involves the electrophilic activation of amides, which allows for the direct synthesis of enamides. This method employs reagents such as lithium hexamethyldisilazide (LiHMDS) and triflic anhydride, which serve as both the electrophilic activator and the oxidant . The reaction is characterized by its simple setup and broad substrate scope.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar electrophilic activation methods. The use of commercially available reagents and optimized reaction conditions ensures high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-3-[2-(trimethylsilyl)ethenyl]non-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as halides or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N,N-Diethyl-3-[2-(trimethylsilyl)ethenyl]non-2-enamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in stereospecific addition reactions and nucleophilic substitutions.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of N,N-Diethyl-3-[2-(trimethylsilyl)ethenyl]non-2-enamide involves its interaction with molecular targets through its trimethylsilyl group. This group enhances the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The molecular pathways involved include nucleophilic attack and electrophilic activation, which facilitate the formation of new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
N,N-Diethyltrimethylsilylamine: A similar compound with a trimethylsilyl group, used as a silylating agent.
N,N-Dimethyl-3-trimethylsilyl-2-propynamide: Another compound with a trimethylsilyl group, used in organic synthesis.
Uniqueness
N,N-Diethyl-3-[2-(trimethylsilyl)ethenyl]non-2-enamide is unique due to its specific structure, which combines a trimethylsilyl group with a non-2-enamide backbone. This combination imparts distinct chemical properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
310897-00-8 |
---|---|
Molecular Formula |
C18H35NOSi |
Molecular Weight |
309.6 g/mol |
IUPAC Name |
N,N-diethyl-3-(2-trimethylsilylethenyl)non-2-enamide |
InChI |
InChI=1S/C18H35NOSi/c1-7-10-11-12-13-17(14-15-21(4,5)6)16-18(20)19(8-2)9-3/h14-16H,7-13H2,1-6H3 |
InChI Key |
VRMPIHROTNELJH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=CC(=O)N(CC)CC)C=C[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.